

head-to-head comparison of small molecule RXFP3 inhibitors

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Compound of Interest

Compound Name: RLX-33

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A Head-to-Head Comparison of Small Molecule RXFP3 Inhibitors for Researchers and Drug Development Professionals

The relaxin family peptide receptor 3 (RXFP3) has emerged as a promising G protein-coupled receptor (GPCR) target for therapeutic intervention in a range of neurological and metabolic disorders, including stress, anxiety, obesity, and addiction.[1][2][3][4] As a Gi/o-coupled receptor, its activation by the endogenous ligand relaxin-3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] While peptide-based modulators have been instrumental in early research, their therapeutic potential is often limited by poor metabolic stability and the need for central administration.[1] The development of small molecule inhibitors is therefore a critical step towards realizing the therapeutic promise of targeting RXFP3.

This guide provides a head-to-head comparison of pioneering small molecule RXFP3 inhibitors, focusing on publicly available data for the first-in-class nonpeptide antagonists.

Performance and Quantitative Data Summary

Recent high-throughput screening efforts have led to the identification of the first series of small molecule RXFP3 antagonists.[1][2] The initial hit, compound 1, paved the way for structure-activity relationship (SAR) studies that yielded more potent analogs, including Compound 30 and Compound 33 (**RLX-33**).[1] These compounds represent a significant breakthrough in the field, offering valuable tools to probe RXFP3 function.

Below is a summary of the key quantitative data for these pioneering inhibitors.

Compound	cAMP Assay (IC50, μ M)	[35S]GTPyS Binding Assay (IC50, μ M)	Receptor Selectivity (at 30 μ M)	Notes
1	5.74	4.78	Selective over RXFP1 and RXFP4	Initial HTS hit. [1]
30	1.49	Not Reported	Not Reported	One of the most promising leads from SAR studies. [1]
33 (RLX-33)	2.36	Dose-dependent lowering of agonist curve top	No agonist or antagonist activity at RXFP1; minimal activity at RXFP4. [1]	Allosteric, non- competitive mechanism of action. Favorable pharmacokinetic properties for brain penetration. [1] [2]

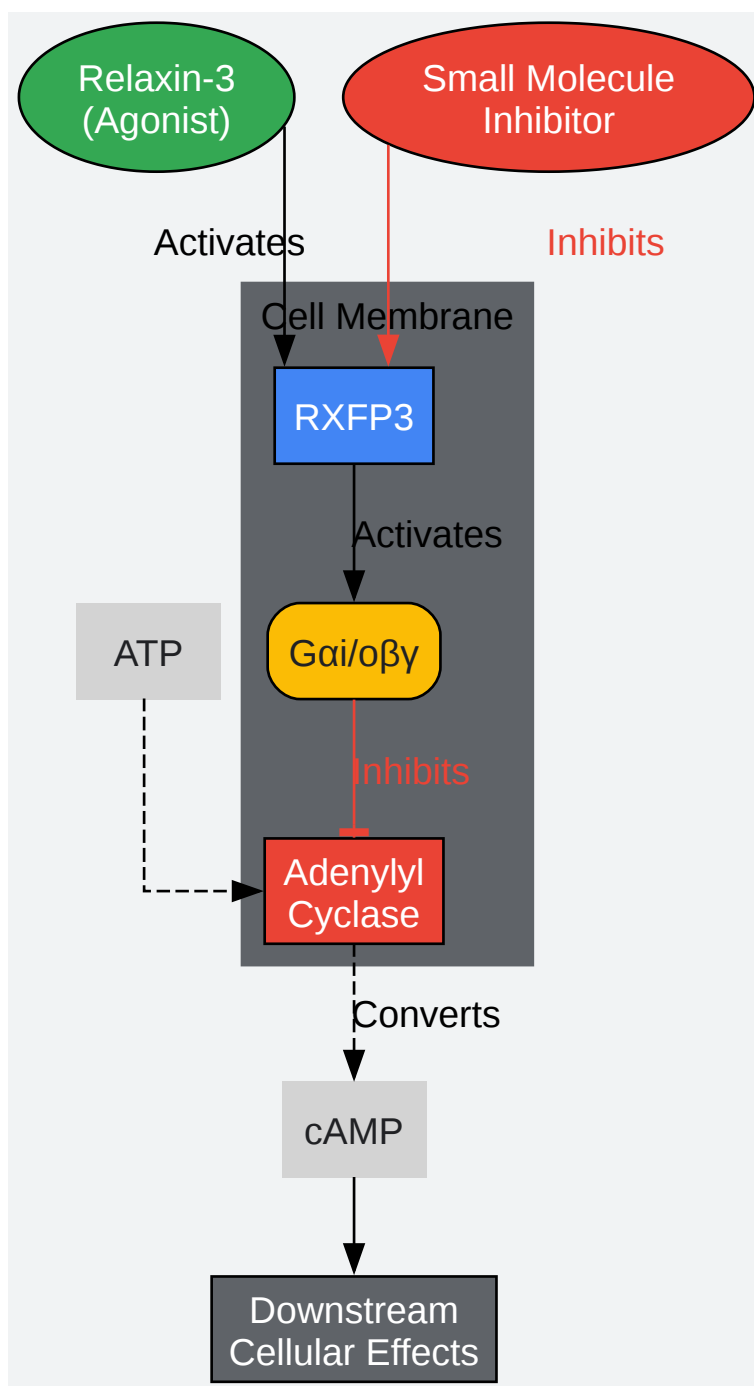
Data sourced from Gay et al., 2022.[\[1\]](#)

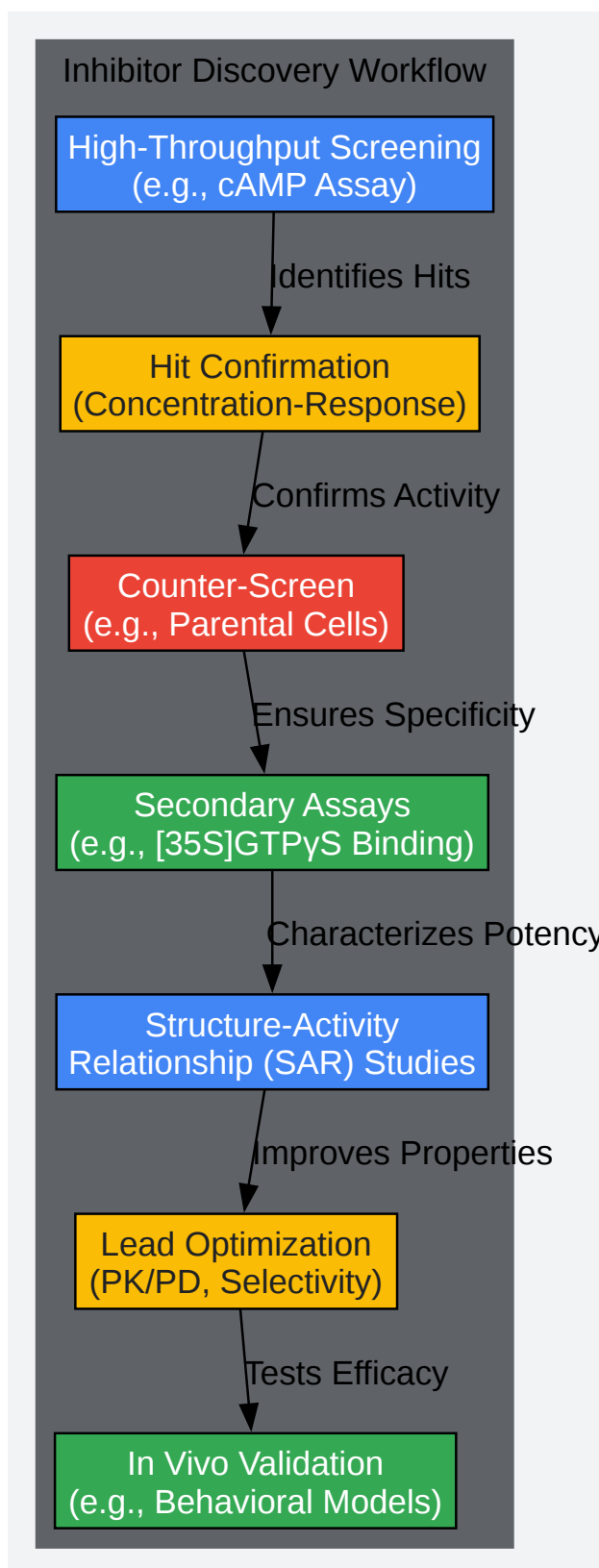
Signaling Pathway and Experimental Workflow

To understand the context of the experimental data, it is crucial to visualize the underlying biological processes and the methods used for inhibitor characterization.

RXFP3 Signaling Pathway

Activation of the RXFP3 receptor by its endogenous ligand, relaxin-3, initiates a signaling cascade through the inhibitory G protein, G α i/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This pathway is a primary target for functional assays used to identify and characterize RXFP3 inhibitors.





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